
3,5-Diiodo-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6I2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two iodine atoms at the 3 and 5 positions and a methoxy group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-methoxybenzaldehyde typically involves the iodination of 4-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which then reacts with the aromatic ring to form the diiodinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions
Major Products Formed
Oxidation: 3,5-Diiodo-4-methoxybenzoic acid.
Reduction: 3,5-Diiodo-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,5-Diiodo-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,5-Diiodo-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can induce protein dephosphorylation, affecting various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodoanisaldehyde: Similar structure but lacks the methoxy group at the 4 position.
3,4-Dihydroxy-5-methoxybenzaldehyde: Similar structure but has hydroxyl groups instead of iodine atoms.
4-Methoxybenzaldehyde: Lacks the iodine atoms at the 3 and 5 positions
Uniqueness
3,5-Diiodo-4-methoxybenzaldehyde is unique due to the presence of both iodine atoms and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Biological Activity
3,5-Diiodo-4-methoxybenzaldehyde is a halogenated aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves halogenation reactions of methoxy-substituted benzaldehydes. Various synthetic routes have been explored, including:
- Electrophilic Aromatic Substitution : Utilizing iodine sources in the presence of Lewis acids to introduce iodine substituents at the 3 and 5 positions.
- Refluxing with Iodine : Direct iodination under reflux conditions has been reported to yield high purity products.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
- Breast Cancer : The compound showed potent inhibitory effects on breast cancer cell proliferation, with IC50 values in the low micromolar range.
- CNS and Lung Cancer : Similar activities were observed in CNS and lung cancer cell lines, suggesting a broad-spectrum anticancer potential .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
Breast Cancer | 2.5 |
CNS Cancer | 3.0 |
Lung Cancer | 2.8 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro.
- Mechanism : The compound appears to modulate signaling pathways associated with inflammation, potentially by inhibiting NF-kB activation.
Table 2: Anti-inflammatory Activity
Assay | Result |
---|---|
Cytokine Inhibition | IL-6 (50% inhibition) |
NF-kB Activation | Inhibited at 10 µM |
Case Studies
-
Case Study on Breast Cancer Treatment :
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation. -
Zebrafish Model for Toxicity Assessment :
In vivo studies using zebrafish models indicated that while the compound exhibited significant therapeutic effects against cancer cells, it also showed minimal toxicity at therapeutic doses, making it a promising candidate for further development .
Properties
IUPAC Name |
3,5-diiodo-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZWGCFOYVWUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)C=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.